molecular formula C20H24O6 B15240900 (-)-Isolariciresinol

(-)-Isolariciresinol

Cat. No.: B15240900
M. Wt: 360.4 g/mol
InChI Key: OGFXBIXJCWAUCH-WAWZGNHOSA-N
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Description

(-)-Isolariciresinol is a naturally occurring lignan, a type of phenolic compound found in various plants. It is known for its antioxidant properties and potential health benefits. This compound is part of the larger group of lignans, which are known to have various biological activities, including anti-inflammatory, anticancer, and cardiovascular protective effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Isolariciresinol typically involves the oxidative coupling of coniferyl alcohol. This reaction can be catalyzed by enzymes such as peroxidases or laccases, which facilitate the formation of the lignan structure. The reaction conditions often include an aqueous medium and a controlled pH to optimize enzyme activity.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms to produce the compound from simpler precursors. This method can be more sustainable and cost-effective compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

(-)-Isolariciresinol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert it into more reduced lignan forms.

    Substitution: Various substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.

Major Products

The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives with different functional groups attached to the aromatic rings.

Scientific Research Applications

(-)-Isolariciresinol has a wide range of scientific research applications:

    Chemistry: It is studied for its antioxidant properties and potential as a natural preservative.

    Biology: Research focuses on its role in plant defense mechanisms and its impact on human health.

    Medicine: It is investigated for its potential anticancer, anti-inflammatory, and cardiovascular protective effects.

    Industry: It is used in the development of natural health products and supplements due to its beneficial properties.

Mechanism of Action

The mechanism of action of (-)-Isolariciresinol involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms.

    Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: It induces apoptosis in cancer cells and inhibits their proliferation by modulating signaling pathways such as the NF-κB pathway.

Comparison with Similar Compounds

(-)-Isolariciresinol can be compared with other lignans such as:

    Secoisolariciresinol: Known for its estrogenic activity and potential benefits in hormone-related conditions.

    Matairesinol: Studied for its anticancer properties and ability to modulate estrogen metabolism.

    Pinoresinol: Recognized for its antioxidant and anti-inflammatory effects.

Each of these lignans has unique properties and potential health benefits, making this compound a valuable compound for further research and application.

Properties

Molecular Formula

C20H24O6

Molecular Weight

360.4 g/mol

IUPAC Name

(6S,7S,8R)-8-(4-hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C20H24O6/c1-25-18-6-11(3-4-16(18)23)20-14-8-17(24)19(26-2)7-12(14)5-13(9-21)15(20)10-22/h3-4,6-8,13,15,20-24H,5,9-10H2,1-2H3/t13-,15-,20-/m1/s1

InChI Key

OGFXBIXJCWAUCH-WAWZGNHOSA-N

Isomeric SMILES

COC1=C(C=C2[C@H]([C@@H]([C@H](CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)O

Canonical SMILES

COC1=C(C=C2C(C(C(CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)O

Origin of Product

United States

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